2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride
Overview
Description
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride is a compound that combines the structural features of adamantane and tetrahydroisoquinoline Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while tetrahydroisoquinoline is a heterocyclic compound with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Tetrahydroisoquinoline: The 1-bromoadamantane is then reacted with tetrahydroisoquinoline in the presence of a base, such as potassium carbonate, to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like bromine, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets in a specific manner.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets. The adamantyl group provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug that also contains an adamantyl group.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug similar to amantadine but with a modified structure for improved efficacy.
Uniqueness: 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the combination of the adamantyl and tetrahydroisoquinoline moieties, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N.ClH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-4,14-16H,5-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCGXLEHNJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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